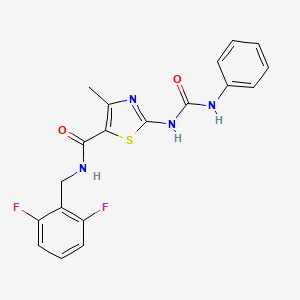

N-(2,6-difluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

CAS No.: 941974-88-5

Cat. No.: VC6466958

Molecular Formula: C19H16F2N4O2S

Molecular Weight: 402.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941974-88-5 |

|---|---|

| Molecular Formula | C19H16F2N4O2S |

| Molecular Weight | 402.42 |

| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C19H16F2N4O2S/c1-11-16(17(26)22-10-13-14(20)8-5-9-15(13)21)28-19(23-11)25-18(27)24-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,22,26)(H2,23,24,25,27) |

| Standard InChI Key | OWCHCKGHUHZZSG-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=C(C=CC=C3F)F |

Introduction

This section would typically include:

-

Chemical Name: N-(2,6-difluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide.

-

Molecular Formula: To be determined based on structural data.

-

Molecular Weight: Calculated from the molecular formula.

-

Structure: A visual representation of the molecule (if available).

Synthesis

Details about the synthesis process would include:

-

Reagents and Precursors: Identification of starting materials and reagents used.

-

Reaction Conditions: Temperature, solvents, catalysts, and reaction times.

-

Purification Methods: Techniques such as recrystallization or chromatography.

Example Table: Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Starting material A + B | 80% |

| 2 | Intermediate + C | 75% |

Characterization

Characterization techniques provide confirmation of the compound's structure:

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): and spectra.

-

Infrared (IR) spectroscopy for functional group identification.

-

Mass Spectrometry (MS) for molecular weight determination.

-

-

Crystallography:

-

X-ray diffraction to determine crystal structure.

-

Example Table: Spectroscopic Data

| Technique | Observed Peaks/Values | Interpretation |

|---|---|---|

| -NMR | δ = 7.5 ppm (aromatic H) | Phenyl group |

| IR | 1650 cm | C=O stretch |

Biological Activity

If applicable, this section would explore biological properties such as:

-

Antimicrobial Activity: Testing against bacterial or fungal strains.

-

Anticancer Potential: Screening against cancer cell lines.

-

Mechanism of Action: Insights from in silico docking studies.

Example Table: Biological Activity

| Test Organism/Cell Line | IC Value (µM) | Observations |

|---|---|---|

| Bacteria X | 10 µM | Moderate activity |

| Cancer Cell Line Y | 5 µM | High potency |

Applications

Potential applications might include:

-

Pharmaceutical uses (e.g., anticancer or antimicrobial agents).

-

Agrochemical applications (e.g., pest control).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume